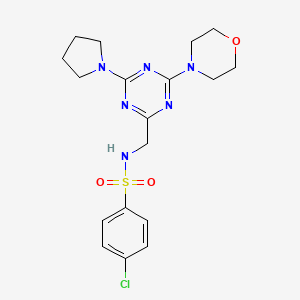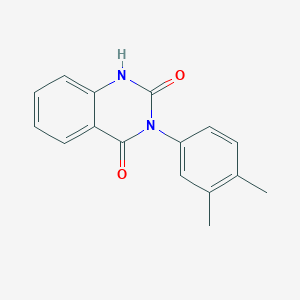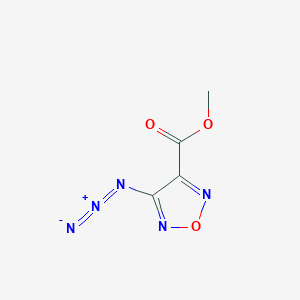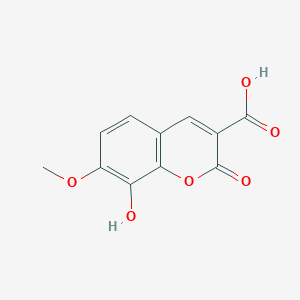![molecular formula C26H25N3O3S2 B2927710 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide CAS No. 892843-77-5](/img/structure/B2927710.png)
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide is an intriguing compound in the field of organic chemistry. This compound's complex structure combines multiple functional groups, making it a unique candidate for various chemical and biological applications. Its synthesis and reactivity are of significant interest to chemists.
準備方法
Synthetic Routes and Reaction Conditions
One common synthetic route involves the sulfonation of 3,4-dihydroisoquinoline followed by the reaction with a benzoyl chloride derivative. This process typically requires an acidic catalyst and elevated temperatures to facilitate the formation of the sulfonyl intermediate. Following this step, the intermediate reacts with an isopropylbenzothiazole amine in the presence of a coupling reagent, resulting in the final product.
Industrial Production Methods
In an industrial setting, the synthesis might involve a continuous flow process to ensure high yields and purity. Optimizing reaction conditions, such as temperature, pressure, and the choice of catalyst, is crucial for large-scale production. This can involve automated monitoring systems to maintain consistency.
化学反応の分析
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Oxidation: : Oxidative reactions, particularly at the isoquinoline ring, can produce various oxidation states.
Reduction: : Selective reduction, especially at the sulfonyl group, can yield different reduced forms.
Substitution: : Aromatic substitution reactions can modify the benzamide or benzothiazole rings.
Common Reagents and Conditions
Typical reagents used include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride. Solvents such as dichloromethane or methanol are often employed to dissolve the reactants and control reaction rates.
Major Products
Products vary based on the reaction conditions, but can include hydroxylated derivatives from oxidation or amine-substituted compounds from nucleophilic substitution reactions.
科学的研究の応用
Chemistry
In chemistry, this compound serves as a building block for more complex molecules, often used in synthetic pathways for pharmaceuticals or materials science.
Biology
Biologically, it may act as a ligand for receptor studies or enzyme inhibition assays, offering insights into its potential as a therapeutic agent.
Medicine
Medically, derivatives of this compound are studied for their potential as drugs, particularly in targeting specific enzymes or receptors in diseases like cancer or neurological disorders.
Industry
Industrially, it might find applications in the creation of specialty chemicals or as a precursor in the synthesis of advanced materials.
作用機序
The compound exerts its effects primarily through interactions with specific molecular targets. For example, it may inhibit particular enzymes by binding to their active sites, blocking their function. This inhibition can alter cellular pathways, leading to therapeutic effects in disease models.
類似化合物との比較
Compared to similar compounds, 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide stands out due to its unique structural combination. Similar compounds include:
4-sulfonyl-N-benzamide derivatives
Isopropylbenzothiazole compounds
Dihydroisoquinoline derivatives: Each of these has distinct properties, but the integration of all three functional groups into a single molecule provides unique reactivity and application potential.
The synthesis and application of this compound offer rich avenues for further research, illustrating the intricate dance of atoms in creating molecules with profound impacts. Let’s continue diving into this molecular wonder.
特性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S2/c1-17(2)20-9-12-23-24(15-20)33-26(27-23)28-25(30)19-7-10-22(11-8-19)34(31,32)29-14-13-18-5-3-4-6-21(18)16-29/h3-12,15,17H,13-14,16H2,1-2H3,(H,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRDWHNHIVNMEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2927628.png)
![1-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2927630.png)
![3-iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2927631.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2927633.png)



![4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2927637.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]cyclohexanecarboxamide](/img/structure/B2927640.png)

![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2927647.png)

![Tert-butyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B2927650.png)
